Regioisomeric Identity: Meta- vs. Para- Substitution on the Central Benzene Ring
A critical point of differentiation lies in the regioisomeric identity. The target compound is the *meta*-substituted isomer (methyl 3-...), while a closely related and commercially available analog is the *para*-substituted isomer, Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate (CAS 937601-85-9) . This change in substitution pattern (3- vs. 4- position on the benzoate ring) alters the molecular geometry and potential binding interactions. While no direct head-to-head biological comparison is available in the public domain, the structural difference is absolute and provides a basis for distinct properties.
| Evidence Dimension | Chemical Structure: Regioisomerism |
|---|---|
| Target Compound Data | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate (meta-substituted) |
| Comparator Or Baseline | Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate (para-substituted) |
| Quantified Difference | Different IUPAC name, CAS number (937601-97-3 vs. 937601-85-9), and molecular geometry . |
| Conditions | Structural analysis and nomenclature conventions. |
Why This Matters
For any application where molecular shape and functional group orientation are critical (e.g., drug discovery, supramolecular chemistry), these two isomers are not interchangeable, and procurement of the correct CAS number is non-negotiable.
